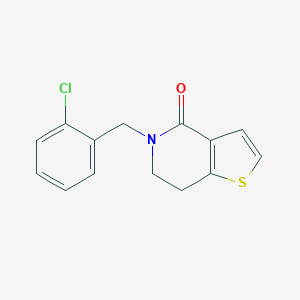

4-Oxo Ticlopidine

Descripción

Ticlopidine (B1205844) as a Prodrug: Overview of Hepatic Biotransformation and Platelet Inhibition Mechanism

Ticlopidine is classified as a prodrug, meaning it must be metabolized in the body to produce its active form. thoracickey.comdrugbank.comoup.comnih.govsmpdb.ca This metabolic activation primarily occurs in the liver, mediated by the cytochrome P450 (CYP) enzyme system. thoracickey.comnih.govontosight.aismpdb.ca At least 20 metabolites of ticlopidine have been identified, highlighting the complexity of its metabolic profile. drugbank.com

The active metabolite of ticlopidine functions by irreversibly binding to the P2Y12 receptor on the surface of platelets. thoracickey.comoup.comsmpdb.caresearchgate.net This receptor is a key component in the adenosine (B11128) diphosphate (B83284) (ADP)-mediated pathway of platelet activation and aggregation. drugbank.comoup.comnih.govsmpdb.ca By blocking ADP binding to the P2Y12 receptor, the active metabolite impairs the subsequent activation of the glycoprotein (B1211001) GPIIb/IIIa complex, which is essential for fibrinogen binding and platelet aggregation. drugbank.com This irreversible blockade means that the antiplatelet effect persists for the lifespan of the inhibited platelets. oup.com

The hepatic biotransformation of ticlopidine involves multiple pathways, with CYP enzymes playing a significant role. thoracickey.comontosight.ainih.gov Specifically, CYP2C19 and CYP2B6 are known to be involved in ticlopidine metabolism. thoracickey.comontosight.ainih.gov Other CYPs, including CYP1A2, CYP2D6, and CYP3A4/5, also contribute to the metabolic process. psu.edunih.govnih.gov

Identification and Characterization of 4-Oxo Ticlopidine as a Key Intermediate Metabolite in Ticlopidine Bioactivation

The bioactivation of ticlopidine is understood to be a multi-step process. This compound (also referred to as 2-oxo-ticlopidine in some literature) has been identified and characterized as a key intermediate metabolite in this pathway. psu.edudrugbank.comnih.govnih.govresearchgate.net

Studies using human liver microsomes have shown that the formation of 2-oxo-ticlopidine is an NADPH-dependent process catalyzed by multiple CYP isoforms, including CYP1A2, CYP2B6, CYP2C19, and CYP2D6. psu.eduresearchgate.net This initial oxidative step converts ticlopidine into the 2-oxo derivative.

Further metabolism of 2-oxo-ticlopidine is required to generate the pharmacologically active thiol metabolite. psu.eduontosight.ai This conversion can occur via different enzymatic pathways. In human liver microsomes, multiple CYP isoforms, with the highest contribution from CYP2B6, are involved in the formation of one type of thiol metabolite (referred to as M2). psu.eduresearchgate.net Another isomeric thiol metabolite (M1) can be generated from 2-oxo-ticlopidine by enzymes like human paraoxonase 1 (PON1) in plasma and carboxylesterase 1 (CES1) in the liver. psu.eduresearchgate.net

Research has demonstrated that 2-oxo-ticlopidine itself shows some antiplatelet activity ex vivo, and its subsequent conversion to the thiol metabolite is crucial for the full pharmacological effect observed in vivo. psu.edunih.gov The active thiol metabolite is believed to bind irreversibly to the platelet P2Y12 receptor. thoracickey.comoup.com

Detailed research findings on the enzymes involved in the formation of 2-oxo-ticlopidine and its subsequent conversion to active thiol metabolites are summarized in the table below:

| Metabolic Step | Substrate | Product | Involved Enzymes (Human) | Reference(s) |

| Step 1: Oxidation | Ticlopidine | 2-Oxo-ticlopidine | CYP1A2, CYP2B6, CYP2C19, CYP2D6, CYP3A4/5 | psu.edunih.govnih.govresearchgate.net |

| Step 2: Conversion to Thiol (M2) | 2-Oxo-ticlopidine | Thiol Metabolite (M2) | CYP2B6, CYP2C19, CYP2D6 | psu.eduresearchgate.net |

| Step 2: Conversion to Thiol (M1) | 2-Oxo-ticlopidine | Thiol Metabolite (M1) | PON1, CES1 | psu.eduresearchgate.net |

The identification and characterization of this compound (2-oxo-ticlopidine) as a key intermediate were crucial steps in understanding the complex metabolic pathway that leads to the active antiplatelet form of ticlopidine. psu.edudrugbank.comresearchgate.netnih.gov

Historical Perspective and Evolution of Research on Ticlopidine Metabolites

Ticlopidine was first introduced as an antiplatelet agent in France in 1978 and later reached the US market in 1991. researchgate.netacademie-sciences.fr Early research recognized that ticlopidine's antiplatelet effects were observed in vivo but not in vitro, suggesting the requirement for metabolic activation. thoracickey.comresearchgate.netnih.govahajournals.org However, the precise mode of action and the structure of the active metabolite were initially undefined. ahajournals.org

Over time, research efforts focused on elucidating the metabolic fate of ticlopidine and identifying the species responsible for its antiplatelet activity. The understanding of ticlopidine's mechanism evolved significantly. While the P2Y12 receptor was identified as the platelet target of thienopyridine active metabolites in 2001, it took over 30 years after ticlopidine's discovery to fully elucidate the mechanism of action of these drugs. researchgate.netacademie-sciences.fr

The identification of this compound (2-oxo-ticlopidine) as a key intermediate was a significant step in mapping the bioactivation pathway. psu.edudrugbank.comresearchgate.net Subsequent studies further characterized the enzymatic steps involved in the conversion of this intermediate to the active thiol metabolites. psu.eduresearchgate.net This research highlighted the involvement of multiple CYP enzymes and other enzymes like PON1 and CES1 in generating the active species. psu.eduresearchgate.net The complexity of ticlopidine's metabolism, involving numerous metabolites and multiple enzymes, contributed to the challenges in fully understanding its pharmacokinetics and pharmacodynamics. thoracickey.comoup.com The ongoing research continues to refine our understanding of the intricate metabolic network of ticlopidine and the specific role of intermediates like this compound in its bioactivation.

Structure

3D Structure

Propiedades

IUPAC Name |

5-[(2-chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNOS/c15-12-4-2-1-3-10(12)9-16-7-5-13-11(14(16)17)6-8-18-13/h1-4,6,8H,5,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQBLQBNIVSMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C2=C1SC=C2)CC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218665 | |

| Record name | 4-Oxo ticlopidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68559-55-7 | |

| Record name | 4-Oxo ticlopidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068559557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo ticlopidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-OXO TICLOPIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG3DOK0S6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Biotransformation of Ticlopidine to 4 Oxo Ticlopidine

Cytochrome P450 (CYP) Isoform Involvement in the Formation of 4-Oxo Ticlopidine (B1205844)

The oxidative metabolism of ticlopidine to 4-oxo ticlopidine is a complex process involving multiple CYP isoforms. psu.edu Studies using human liver microsomes and recombinant CYP enzymes have identified several key players in this biotransformation. nih.govpsu.edupsu.edu

Role of CYP1A2 in Ticlopidine Oxidation

CYP1A2 has been shown to be involved in the formation of 2-oxo-ticlopidine from ticlopidine. psu.edu While its contribution may be less significant compared to other isoforms, studies using cDNA-expressed CYP1A2 have demonstrated its capacity to catalyze this reaction. psu.edu Inhibition studies have also indicated the involvement of CYP1A2 in ticlopidine metabolism. psu.eduacs.org

Role of CYP2B6 in Ticlopidine Oxidation

CYP2B6 plays a significant role in the metabolism of ticlopidine, including the formation of 2-oxo-ticlopidine. ontosight.ai Research has indicated that CYP2B6 is a major contributor to the conversion of ticlopidine to 2-oxo-ticlopidine, particularly at higher substrate concentrations. psu.edu In vitro studies comparing human CYP2B6 and rabbit CYP2B4 showed that both enzymes produced 2-oxoticlopidine, among other metabolites. nih.govnih.gov Ticlopidine is also known to be a potent mechanism-based inhibitor of CYP2B6. nih.govpsu.eduresearchgate.nethelsinki.fi

Role of CYP2C19 in Ticlopidine Oxidation

CYP2C19 is a major enzyme involved in the metabolism of ticlopidine and its conversion to 2-oxo-ticlopidine. psu.eduontosight.aismpdb.ca Multiple studies highlight the crucial role of CYP2C19 in this oxidative step. nih.govnih.govresearchgate.netacs.orgresearchgate.netguidetopharmacology.orgfishersci.caresearchgate.netnih.govrsc.orgnih.govgoogle.com CYP2C19 rapidly oxidizes ticlopidine, leading to the formation of 2-hydroxyticlopidine, which exists in equilibrium with its keto tautomer, 2-oxo-ticlopidine. niph.go.jpresearchgate.net Ticlopidine is also a potent mechanism-based inhibitor of CYP2C19. researchgate.netniph.go.jpresearchgate.netnih.govnih.gov

Contribution of Other CYP Isoforms (e.g., CYP3A4, CYP3A5, CYP2C8, CYP2C9) to Ticlopidine Metabolism

Besides the major isoforms, other CYPs, including CYP3A4, CYP3A5, CYP2C8, and CYP2C9, may also contribute to the metabolism of ticlopidine and the formation of its metabolites, although their specific role in this compound formation might be less pronounced. nih.govnih.govguidetopharmacology.orgrsc.orggoogle.comuni-freiburg.de Human metabolism of ticlopidine is primarily catalyzed by CYP3A4, CYP2C19, and CYP2B6. nih.gov Qualitative studies have revealed the involvement of CYP3A4 in the conversion of ticlopidine to thienopyridinium metabolites, which are downstream from this compound. researchgate.netresearchgate.net CYP2C9 has been mentioned as being inhibited by ticlopidine, suggesting some interaction, though its catalytic role in this compound formation is not as clearly established as the other major isoforms. researchgate.netpsu.edursc.org

Here is a summary of the CYP isoforms involved in the formation of 2-oxo-ticlopidine:

| CYP Isoform | Role in 2-Oxo-Ticlopidine Formation | Notes |

| CYP1A2 | Involved | Contribution may be less significant. psu.edu |

| CYP2B6 | Significant contributor | Potent mechanism-based inhibitor. nih.govresearchgate.net |

| CYP2C19 | Major contributor | Potent mechanism-based inhibitor. researchgate.netresearchgate.net |

| CYP2D6 | Contributes | Involved in the metabolic step. psu.edu |

| CYP3A4 | Potential contributor | Involved in downstream metabolism. researchgate.netresearchgate.net |

| CYP3A5 | Potential contributor | Mentioned in primary metabolism. nih.gov |

| CYP2C8 | Potential contributor | Mentioned among drug-metabolizing CYPs. rsc.org |

| CYP2C9 | Potential contributor | Inhibited by ticlopidine. researchgate.netrsc.org |

Involvement of Peroxidases and Monoamine Oxidases in Ticlopidine Metabolism Leading to Metabolite Formation

In addition to cytochrome P450 enzymes, peroxidases and monoamine oxidases (MAO) have also been investigated for their potential roles in ticlopidine metabolism. researchgate.netresearchgate.netrsc.orgresearchgate.net Studies have suggested that ticlopidine can undergo oxidation by peroxidases, such as horseradish peroxidase and myeloperoxidase, leading to the formation of metabolites, including a thienodihydropyridinium metabolite (M5). researchgate.netresearchgate.net MAO has also been shown to contribute to this conversion, albeit to a lesser extent. researchgate.netresearchgate.net While these enzymes may be involved in the broader metabolic profile of ticlopidine, the primary enzymatic pathway leading directly to the formation of this compound is predominantly attributed to the activity of specific CYP isoforms. nih.govpsu.eduontosight.ai

Mechanistic Pathways of this compound Formation from Ticlopidine

Ticlopidine, a thienopyridine prodrug, undergoes extensive hepatic biotransformation to exert its antiplatelet effects. A key metabolic intermediate in this process is 2-oxo ticlopidine, also referred to as this compound in some contexts due to the numbering of the ring system. The formation of 2-oxo ticlopidine from ticlopidine is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. ontosight.aithoracickey.com

Multiple CYP isoforms have been implicated in the initial oxidative metabolism of ticlopidine to 2-oxo ticlopidine, including CYP2C19, CYP2B6, and CYP1A2. smpdb.capsu.edu Some studies also suggest involvement of CYP2D6 and CYP3A4, though their contribution to this specific step might be less significant compared to CYP2C19 and CYP2B6. psu.edunih.gov

The proposed mechanism for the formation of 2-oxo ticlopidine involves the oxidation of the thiophene (B33073) ring of ticlopidine. This oxidation is thought to proceed via a CYP-dependent monooxygenation reaction. escholarship.orgacs.org While the precise details of the intermediate steps can be complex, the general consensus is that the thiophene sulfur atom is a site of oxidation, leading to the formation of a reactive intermediate, possibly a thiophene S-oxide or an epoxide. researchgate.netmsmetrix.com This intermediate can then undergo rearrangement to form the more stable 2-oxo ticlopidine structure. msmetrix.com

Research findings highlight the significant role of CYP2C19 and CYP2B6 in this initial oxidative step. In vitro studies using human liver microsomes and recombinant enzymes have provided evidence for the involvement of these isoforms. psu.edunih.govresearchgate.net For instance, experiments have shown that the formation of 2-oxo ticlopidine is NADPH-dependent, characteristic of CYP-mediated reactions. psu.edu Inhibition studies using specific CYP inhibitors have further supported the contribution of CYP2C19 and CYP2B6 to this metabolic pathway. researchgate.net

Although 2-oxo ticlopidine is an intermediate metabolite, it is crucial as it is subsequently converted to the pharmacologically active thiol metabolite responsible for inhibiting platelet aggregation by targeting the P2Y12 receptor. ontosight.aithoracickey.comwikipedia.org The conversion of 2-oxo ticlopidine to the active thiol metabolite involves further enzymatic steps, which can be mediated by CYPs, particularly CYP2B6, CYP2D6, and CYP2C19, as well as other enzymes like paraoxonase 1 (PON1) and carboxylesterase 1 (CES1) depending on the specific thiol isomer formed. psu.edu However, the formation of 2-oxo ticlopidine itself is the initial oxidative step on the pathway to the active metabolite. wikipedia.org

The following table summarizes key enzymes involved in the formation of 2-oxo ticlopidine:

| Enzyme | Role in 2-Oxo Ticlopidine Formation |

| CYP2C19 | Primary contributor |

| CYP2B6 | Significant contributor |

| CYP1A2 | Involved |

| CYP2D6 | Potential contributor |

| CYP3A4 | Potential contributor |

Note: This table is based on detailed research findings discussed in the text.

Studies have also investigated the kinetics of 2-oxo ticlopidine formation by different CYP enzymes. While specific kinetic parameters (like Km and Vmax) for the formation of 2-oxo ticlopidine exclusively might vary between studies and experimental conditions, the collective data underscore the importance of CYP2C19 and CYP2B6 in driving this initial oxidative biotransformation of ticlopidine. psu.edunih.gov

The formation of 2-oxo ticlopidine is a critical step in the metabolic activation of ticlopidine, mediated predominantly by hepatic cytochrome P450 enzymes, with CYP2C19 and CYP2B6 playing central roles in the mechanistic pathway involving oxidation of the thiophene ring. ontosight.aismpdb.capsu.edu

Subsequent Metabolism of 4 Oxo Ticlopidine to Pharmacologically Active Metabolites

Conversion of 4-Oxo Ticlopidine (B1205844) to Thiol Metabolites and Their Isomers

The conversion of 4-oxo ticlopidine (2-oxo-ticlopidine) to its active thiol metabolites is a crucial step in the bioactivation pathway of ticlopidine. This process involves the opening of the thiophene (B33073) ring, leading to the formation of metabolites containing a reactive thiol group. Studies have identified multiple thiol metabolites derived from 2-oxo-ticlopidine, which are considered isomers. nih.gov Mass spectral analysis has suggested that these isomers differ in the position of a double bond within the piperidine (B6355638) ring. nih.gov One isomer, often referred to as M2, is characterized by an exocyclic double bond, while another isomer, M1, has the double bond migrated to an endocyclic position in the piperidine ring. nih.gov The formation of these thiol metabolites is observed in both human liver microsomes and plasma. nih.gov

Enzymatic Systems Involved in the Second Metabolic Step of this compound Bioactivation

The transformation of this compound into its active thiol metabolites is mediated by a complex interplay of enzymatic systems. This second metabolic step involves both hydrolytic and oxidative pathways, with distinct enzymes contributing to the formation of different thiol metabolite isomers. nih.govpsu.edu

Role of Paraoxonase 1 (PON1) in Thiol Metabolite Generation

Paraoxonase 1 (PON1), an esterase found in human plasma, plays a significant role in the conversion of 2-oxo-ticlopidine to the M1 thiol metabolite. nih.govpsu.edu This conversion in plasma is notably increased by the addition of CaCl2. nih.gov Research using recombinant PON1 has further confirmed its involvement in the formation of the M1 isomer from 2-oxo-ticlopidine. nih.govpsu.edu While PON1 has been implicated in the metabolism of other thienopyridines, its specific contribution to the formation of different thiol metabolite isomers highlights the complexity of ticlopidine bioactivation. psu.eduacs.org

Role of Carboxylesterase 1 (CES1) in Metabolite Formation

Carboxylesterase 1 (CES1) is another enzyme involved in the metabolism of this compound, primarily contributing to the formation of the M1 isomer in the human liver. nih.govpsu.edu Studies using human liver microsomes have shown that M1 formation is substantially inhibited by carboxylesterase inhibitors. nih.govpsu.edu The conversion of 2-oxo-ticlopidine to M1 has been confirmed with recombinant CES1. nih.govpsu.edunih.gov CES1 is known to play a role in the metabolism of various drugs containing ester, thioester, or amide bonds. nih.govgenecards.org

Further CYP Isoform Involvement in Ring-Opened Thiol Metabolite Formation

In addition to PON1 and CES1, cytochrome P450 (CYP) isoforms are also involved in the generation of thiol metabolites from this compound, particularly the M2 isomer which bears an exocyclic double bond. nih.govpsu.edu This process is NADPH-dependent and occurs in microsomal incubations. nih.govpsu.edu Multiple CYP isoforms contribute to M2 formation, with CYP2B6 showing the highest contribution. nih.govpsu.edu Other CYP isoforms, including CYP1A2 and CYP2D6, also demonstrate considerable activity in M2 formation, although at lower rates compared to CYP2B6. psu.edu The involvement of multiple CYP isoforms in this step suggests a complex oxidative pathway leading to the ring-opened thiol metabolite. psu.edu

Structural Elucidation of Active Thiol Metabolites Derived from this compound (e.g., UR-4501)

The pharmacologically active metabolite of ticlopidine, responsible for inhibiting platelet aggregation, is a thiol derivative. One such active moiety has been identified as UR-4501. nih.govresearchgate.netnih.gov UR-4501 was isolated from the incubation of 2-oxo-ticlopidine with rat liver homogenate. nih.govresearchgate.netnih.gov Structural analysis of UR-4501, utilizing techniques such as liquid chromatography mass/mass spectrometry (LC/MS/MS) and nuclear magnetic resonance (NMR), has revealed that it possesses a carboxylic acid and a thiol group, resulting from the opening of the 2-oxo-thiophene ring. nih.govresearchgate.netnih.gov This structural feature, a carboxylic acid and a thiol group, is also found in the active metabolites of other thienopyridine drugs like clopidogrel. nih.gov UR-4501 has demonstrated concentration-dependent inhibition of ADP-induced human platelet aggregation, confirming its role as a molecule responsible for the in vivo activities of ticlopidine. nih.govresearchgate.netnih.gov

Stereochemical Considerations and Diastereomeric Forms of Thiol Metabolites

The metabolic conversion of this compound to its thiol metabolites can result in the formation of various stereoisomers. The presence of chiral centers and double bonds within the molecular structure of these metabolites leads to the possibility of diastereomeric forms. While specific detailed information on the stereochemistry and diastereomers of this compound-derived thiols is less extensively documented compared to related thienopyridines like clopidogrel, studies on clopidogrel's active metabolite provide insights into the potential stereochemical complexity. The active thiol metabolites of thienopyridines can exist as diastereomers, often related to the configuration of the thiol group and the position or configuration of a double bond. mdpi.comnih.gov For clopidogrel, the active metabolite exists as a mixture of stereoisomers, with specific isomers demonstrating higher potency. mdpi.com The formation of different diastereomers in the metabolism of related compounds suggests that similar stereochemical considerations are likely relevant to the thiol metabolites derived from this compound, potentially influencing their pharmacological activity. washington.edu Further research specifically on the stereochemical aspects and the distinct biological activities of the diastereomeric forms of this compound-derived thiol metabolites is warranted.

Pharmacological and Biological Significance of 4 Oxo Ticlopidine and Its Downstream Metabolites

Role of 4-Oxo Ticlopidine (B1205844) as an Essential Precursor in Ticlopidine's Antiplatelet Activity

Ticlopidine functions as a prodrug, meaning it requires metabolic activation within the body to exert its pharmacological effects. drugbank.comahajournals.orgnih.govnih.govwikipedia.orgoup.commedicaldialogues.inthieme-connect.comthoracickey.com Following oral administration, ticlopidine undergoes extensive hepatic metabolism catalyzed by cytochrome P450 enzymes. nih.govoup.com This complex metabolic pathway leads to the formation of numerous metabolites, with 4-Oxo Ticlopidine being one of the identified intermediates. drugbank.comoup.comnih.govbps.ac.uk

Research indicates that while ticlopidine itself exhibits negligible antiplatelet activity in vitro at concentrations achieved in vivo, its metabolites are responsible for the observed platelet inhibition. drugbank.comnih.govmedicaldialogues.inthoracickey.com Specifically, this compound is considered a crucial precursor in the metabolic cascade that ultimately generates the biologically active metabolite. Studies, particularly those involving in vitro incubation with liver enzymes, have demonstrated that this compound can be further metabolized to a species possessing potent antiplatelet properties, whereas this compound itself may not directly elicit significant inhibitory responses in isolation in certain in vitro settings. nih.govbps.ac.ukniph.go.jp This highlights its position as an essential intermediate step towards the formation of the ultimate active pharmacological entity.

Mechanism of Action of Active Metabolites Derived from this compound

The antiplatelet effects of ticlopidine are mediated by its active metabolites, which primarily target the platelet P2Y12 receptor. drugbank.comahajournals.orgnih.govnih.govwikipedia.orgoup.commedicaldialogues.inthieme-connect.comthoracickey.comacademie-sciences.frsmpdb.ca The active metabolite, which is believed to be a reactive thiol derivative formed downstream of this compound, interacts specifically with this receptor, leading to a cascade of events that ultimately inhibits platelet aggregation. nih.govthieme-connect.comnih.govbps.ac.uk

Irreversible P2Y12 Receptor Antagonism

A hallmark of the active metabolites derived from ticlopidine, including those formed via the this compound intermediate, is their ability to irreversibly inhibit the platelet P2Y12 receptor. nih.govwikipedia.orgoup.comthieme-connect.comthoracickey.comacademie-sciences.fr This irreversible binding distinguishes ticlopidine and other thienopyridines from reversible P2Y12 inhibitors. The covalent modification of the receptor by the active metabolite results in a sustained blockade of ADP signaling, affecting the lifespan of the exposed platelets. nih.govacademie-sciences.fr Recovery of normal platelet function after discontinuation of ticlopidine therapy is therefore dependent on the turnover of affected platelets. academie-sciences.fr

Inhibition of ADP-Induced Platelet Aggregation

The P2Y12 receptor is a key mediator of platelet activation and aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP). nih.govoup.comthieme-connect.comnih.gov By irreversibly blocking the P2Y12 receptor, the active metabolites derived from this compound prevent ADP from binding and initiating downstream signaling events. drugbank.comnih.govnih.govmedicaldialogues.inthieme-connect.com This inhibition of ADP-induced platelet aggregation is a primary mechanism by which ticlopidine exerts its antithrombotic effects. drugbank.comahajournals.orgnih.govnih.govwikipedia.orgoup.commedicaldialogues.inthieme-connect.comthoracickey.comniph.go.jpdrugbank.comgoogle.comuni-freiburg.deresearchgate.net Furthermore, by blocking the amplification of platelet activation by released ADP, aggregation induced by other agonists can also be inhibited by the active metabolite. drugbank.commedicaldialogues.in

Impairment of Glycoprotein (B1211001) GPIIb/IIIa Complex Activation

Activation of the glycoprotein GPIIb/IIIa complex is a final common pathway for platelet aggregation, as it serves as the receptor for fibrinogen, facilitating the cross-linking of platelets. drugbank.comnih.govmedicaldialogues.in The active metabolites of ticlopidine, by blocking the P2Y12 receptor and inhibiting ADP signaling, indirectly impair the activation of the GPIIb/IIIa complex. drugbank.comnih.govmedicaldialogues.in This impairment prevents fibrinogen binding to platelets, thereby inhibiting platelet aggregation. drugbank.comnih.govmedicaldialogues.in It is important to note that the active metabolite does not directly interfere with the GPIIb/IIIa receptor itself but rather affects its activation state downstream of P2Y12 signaling. drugbank.comnih.govmedicaldialogues.in

In Vitro and In Vivo Pharmacodynamic Studies of this compound-Derived Metabolites

Pharmacodynamic studies of ticlopidine and its metabolites, including those derived from this compound, have provided insights into their antiplatelet activity. In vitro studies using isolated platelets have shown that ticlopidine itself is largely inactive, while its metabolically activated forms, generated through incubation with liver enzymes or microsomes, exhibit potent inhibition of platelet aggregation. drugbank.comnih.govmedicaldialogues.inthoracickey.comnih.govbps.ac.uk Specifically, studies have identified a metabolite, sometimes referred to as UR-4501, formed from 2-oxo-ticlopidine (this compound), that demonstrates concentration-dependent inhibition of ADP-induced platelet aggregation in vitro. nih.govbps.ac.ukniph.go.jp

In vivo pharmacodynamic studies in humans and animal models have demonstrated that oral administration of ticlopidine leads to a time-dependent inhibition of platelet aggregation, with maximal effects typically observed after several days of dosing. ahajournals.orgwikipedia.orgoup.comthoracickey.com This delayed onset of action is consistent with the requirement for metabolic activation of the prodrug. The prolonged duration of the antiplatelet effect after discontinuation of therapy further supports the irreversible nature of the interaction between the active metabolite and the P2Y12 receptor. wikipedia.orgacademie-sciences.fr These studies often measure platelet aggregation in response to ADP using techniques like light transmission aggregometry. oup.com

Comparative Pharmacodynamics of Thienopyridine Metabolites (Ticlopidine, Clopidogrel, Prasugrel) on P2Y12 Receptor Inhibition

Ticlopidine, clopidogrel, and prasugrel (B1678051) are all thienopyridine prodrugs that exert their antiplatelet effects through their active metabolites' irreversible inhibition of the platelet P2Y12 receptor. ahajournals.orgoup.comthoracickey.comnih.govnih.gov However, there are notable differences in their metabolic pathways and pharmacodynamic profiles. oup.comnih.govdovepress.comahajournals.org

While all three require CYP450-dependent metabolism to generate their active forms, the specific enzymes and metabolic steps involved differ. oup.comnih.gov These differences contribute to variations in the efficiency and consistency of active metabolite generation among individuals, influencing the variability in antiplatelet response observed with these drugs, particularly with clopidogrel. nih.govdovepress.com

Pharmacokinetic Characteristics of 4 Oxo Ticlopidine and Its Impact on Ticlopidine Disposition

Formation Kinetics and Plasma Concentration Profiles of 4-Oxo Ticlopidine (B1205844)

Specific detailed data on the formation kinetics and plasma concentration profiles solely for 4-oxo ticlopidine in humans is not extensively documented in the provided search results. However, studies on ticlopidine metabolism indicate that the conversion to metabolites occurs in the liver. thoracickey.comdrugbank.comdominapharm.com The formation of 2-oxo-ticlopidine is catalyzed by multiple CYP enzymes, including CYP2B6 and CYP2C19. nih.govsmpdb.ca The rate of formation of metabolites can be influenced by factors affecting CYP enzyme activity.

Elimination Pathways of this compound and its Metabolites (Renal and Fecal Excretion)

Ticlopidine and its metabolites are primarily eliminated from the body through both renal (urine) and fecal pathways. thoracickey.comdrugbank.comwikipedia.org Following oral administration of radiolabeled ticlopidine, a significant portion of the dose is recovered in the urine and feces. drugbank.com While the exact proportion of this compound excreted unchanged is not explicitly detailed, ticlopidine is extensively metabolized, with only trace amounts of the intact parent drug detected. nih.govdrugbank.com

Studies indicate that approximately 60% of ticlopidine is eliminated in the urine and about 23% in the feces. thoracickey.comdrugbank.com This suggests that metabolites, including this compound and its subsequent transformation products, constitute the majority of the renally and fecally excreted substances. One study on a different compound with a similar metabolic pathway noted that a metabolite formed via oxidative degradation was eliminated via renal and fecal/biliary routes. service.gov.uk Given that this compound is an oxidative metabolite, it is likely subject to these general elimination routes, either as the intact metabolite or further transformed products.

Influence of Hepatic Function on this compound Pharmacokinetics

Ticlopidine undergoes extensive metabolism in the liver, primarily via the cytochrome P450 system, to form its active and inactive metabolites, including this compound. thoracickey.comdrugbank.comdominapharm.com Therefore, hepatic function is expected to have a significant influence on the pharmacokinetics of ticlopidine and its metabolites, including the formation and subsequent disposition of this compound.

Impaired hepatic function can affect the activity of the CYP enzymes responsible for ticlopidine metabolism, potentially altering the rate and extent of this compound formation. While the provided information discourages ticlopidine use in patients with severe organ failure, specific details on how varying degrees of hepatic impairment directly impact the pharmacokinetics of this compound are not explicitly provided. nih.gov However, it can be inferred that compromised liver function would likely lead to altered metabolic profiles of ticlopidine, affecting the levels and elimination of its metabolites like this compound. Liver function testing is recommended when liver dysfunction is suspected in patients on ticlopidine therapy. dominapharm.com

Impact of this compound Pathway on Overall Ticlopidine Clearance and Accumulation

Repeated administration of ticlopidine can lead to a significant decrease in its clearance, resulting in drug accumulation. thoracickey.comnih.gov This accumulation is thought to be partly due to the inhibition of CYP enzymes, particularly CYP2C19 and CYP2B6, by ticlopidine or its metabolites. thoracickey.comniph.go.jp Since these enzymes are involved in the formation of this compound, the metabolic pathway leading to this metabolite is intrinsically linked to the observed changes in ticlopidine clearance and accumulation upon chronic dosing.

Drug Drug Interactions Mediated by 4 Oxo Ticlopidine and Associated Metabolic Enzymes

Ticlopidine (B1205844) Pathway Involvement in CYP Inhibition/Induction

Ticlopidine is primarily metabolized in the liver by multiple CYP enzymes, including CYP2B6, CYP2C19, and CYP3A4. nih.gov Although the complete metabolic pathway and the exact form of the active metabolite are not fully elucidated, at least 20 metabolites have been identified. drugbank.com The oxidation of the thiophene (B33073) ring of ticlopidine is considered important for the formation of reactive metabolites that contribute to CYP inhibition. nih.gov

Ticlopidine is a known mechanism-based inhibitor of several CYP isoforms, most notably CYP2C19 and CYP2B6. nih.govresearchgate.netnih.gov Mechanism-based inhibition involves the formation of a reactive intermediate during the metabolism of the drug, which then binds irreversibly to the enzyme, leading to its inactivation. This time- and concentration-dependent inactivation of CYP enzymes by ticlopidine can lead to altered metabolism of co-administered drugs that are substrates for these enzymes. researchgate.netnih.gov

Studies using human liver microsomes and recombinant human CYP enzymes have demonstrated that ticlopidine is a potent inhibitor of CYP2C19 and CYP2D6. nih.gov The inhibition of CYP2C19 activity has been observed to be genotype-dependent, primarily occurring in individuals who are extensive metabolizers of this enzyme. niph.go.jp Ticlopidine has also been shown to be a moderate inhibitor of CYP1A2 and a weak inhibitor of CYP2C9, with marginal effects on CYP2E1 and CYP3A4 activity in vitro. nih.gov

After repeated dosing, the clearance of ticlopidine decreases significantly, which is likely due to the auto-inhibition of its own metabolism through the inhibition of CYP2C19 and CYP2B6. thoracickey.comscite.ai

Specific Interactions Involving Ticlopidine Metabolism and Co-Administered Drugs (e.g., Phenytoin (B1677684), Theophylline (B1681296), Cyclosporin, Aspirin)

Ticlopidine's inhibitory effects on CYP enzymes can lead to altered pharmacokinetics and increased plasma concentrations of drugs metabolized by these enzymes. Several clinically relevant drug interactions have been reported.

Phenytoin: Co-administration of ticlopidine with phenytoin, an antiepileptic drug primarily metabolized by CYP2C9 and CYP2C19, has been associated with elevated phenytoin plasma levels and symptoms of phenytoin toxicity, such as ataxia, dysarthria, and nausea. nih.govnih.govresearchgate.netdrugs.com While in vitro studies suggested that ticlopidine does not alter the plasma protein binding of phenytoin, the interaction is attributed to ticlopidine's inhibition of phenytoin's metabolic clearance via cytochrome P450 enzymes. nih.govrxlist.com

Theophylline: Concomitant administration of ticlopidine has been shown to significantly increase the elimination half-life of theophylline, a bronchodilator metabolized by CYP1A2 and CYP3A4, and reduce its total plasma clearance. rxlist.comdrugs.com This interaction suggests that ticlopidine inhibits the metabolism of theophylline, likely through effects on CYP1A2, although the in vitro inhibition of CYP1A2 by ticlopidine is considered moderate. nih.govbiomolther.org

Cyclosporine: In patients receiving cyclosporine, an immunosuppressant primarily metabolized by CYP3A4, co-administration with ticlopidine has been reported to cause a decrease in cyclosporine blood levels in some instances. cjhp-online.canih.govhres.ca Proposed mechanisms for this interaction include altered metabolism and reduced absorption. cjhp-online.ca While cyclosporine is a CYP3A4 substrate, and ticlopidine has been suggested as a potential inducer of CYP3A4, leading to increased cyclosporine metabolism and decreased concentrations, other reports suggest ticlopidine has marginal or no significant effect on CYP3A activity. nih.govcjhp-online.ca Careful monitoring of cyclosporine blood levels is recommended during co-administration with ticlopidine. nih.govhres.ca

Aspirin (B1665792): Ticlopidine potentiates the effect of aspirin on platelet aggregation. rxlist.comhres.cadominapharm.comnih.gov While both are antiplatelet agents with different mechanisms of action (ticlopidine inhibits ADP-induced aggregation, and aspirin inhibits cyclooxygenase), their combined use leads to a synergistic effect on bleeding time. nih.govahajournals.org This interaction is primarily pharmacodynamic rather than pharmacokinetic involving CYP metabolism of 4-oxo ticlopidine.

Here is a summary of specific drug interactions involving ticlopidine metabolism:

| Co-Administered Drug | Affected CYP Enzyme(s) Implicated | Effect on Co-Administered Drug Levels/Activity | Proposed Mechanism |

| Phenytoin | CYP2C19, CYP2C9 | Increased plasma levels, toxicity | Inhibition of metabolic clearance |

| Theophylline | CYP1A2, CYP3A4 | Increased half-life, decreased clearance | Inhibition of metabolism |

| Cyclosporine | CYP3A4 | Decreased blood levels (reported in some cases) | Altered metabolism (potential induction or other mechanisms) |

| Aspirin | N/A (Pharmacodynamic) | Potentiated antiplatelet effect | Synergistic inhibition of platelet aggregation |

Clinical Relevance of Metabolite-Mediated Drug Interactions

The drug interactions mediated by ticlopidine's metabolites, particularly through CYP inhibition, have significant clinical relevance. Altered metabolism of co-administered drugs can lead to unpredictable changes in their plasma concentrations, potentially resulting in either increased risk of toxicity or reduced therapeutic efficacy. drugbank.comresearchgate.netresearchgate.netnih.govwikipedia.orgdrugbank.com

For drugs with a narrow therapeutic index, such as phenytoin and theophylline, even moderate changes in plasma levels due to interaction with ticlopidine can have serious consequences. nih.govnih.govresearchgate.netdrugs.com Phenytoin toxicity, characterized by neurological symptoms, has been reported in patients receiving concomitant ticlopidine. nih.govnih.govresearchgate.net Similarly, altered theophylline clearance can lead to toxicity. rxlist.comdrugs.com

The interaction with cyclosporine is also clinically important, particularly in transplant patients where maintaining therapeutic cyclosporine levels is critical to prevent graft rejection or toxicity. cjhp-online.canih.gov The reported decreases in cyclosporine levels necessitate careful monitoring and potential dose adjustments when ticlopidine is co-administered. nih.govhres.ca

The potentiation of aspirin's antiplatelet effect by ticlopidine, while sometimes utilized for enhanced antiplatelet therapy, also increases the risk of bleeding complications. rxlist.comhres.cadominapharm.comnih.gov

These interactions highlight the importance of considering ticlopidine's metabolic profile and its potential to inhibit CYP enzymes when prescribing it with other medications. Monitoring of drug levels and close clinical observation are crucial to manage the risk of adverse outcomes resulting from these metabolite-mediated drug interactions.

Analytical Methodologies for the Quantification and Identification of 4 Oxo Ticlopidine

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for 4-Oxo Ticlopidine (B1205844) and its Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique in the analysis of drugs and their metabolites due to its high sensitivity, selectivity, and ability to handle complex biological samples. mdpi.commdpi.com LC-MS/MS is widely used for both the identification and quantification of metabolites. mdpi.com

In the context of ticlopidine metabolism, LC-MS/MS has been instrumental in identifying and characterizing various metabolites, including the active metabolite (UR-4501) and 2-oxo-ticlopidine. nih.govnih.govpsu.edunih.govpharmaffiliates.com The technique involves separating the complex mixture of compounds in a sample using liquid chromatography before they enter the mass spectrometer. mdpi.com The mass spectrometer then detects and identifies the separated compounds based on their mass-to-charge ratio and fragmentation patterns. Tandem mass spectrometry (MS/MS) provides additional structural information by fragmenting selected ions and analyzing the resulting product ions. mdpi.com This fragmentation is crucial for confirming the identity of metabolites.

Studies on ticlopidine metabolites have utilized LC-MS/MS for their detection and quantification in biological matrices such as rat liver homogenate, human liver microsomes, and plasma. nih.govpsu.edupharmaffiliates.comjbr-pub.org.cn For instance, LC-MS/MS was used to identify an active metabolite (UR-4501) generated from 2-oxo-ticlopidine incubation with rat liver homogenate. nih.govnih.gov Another study employed LC-MS/MS for the determination of MPB-derivatized thiol metabolites of ticlopidine in human liver microsomes and plasma. psu.edu Typical LC-MS/MS setups for metabolite analysis often involve reversed-phase HPLC columns and mobile phases containing organic solvents and modifiers like formic acid. nih.govjbr-pub.org.cn Detection is commonly performed using electrospray ionization (ESI) in positive ion mode. nih.gov

The application of LC-MS/MS to 4-Oxo Ticlopidine would follow similar principles, involving chromatographic separation to isolate this compound from the biological matrix and other metabolites, followed by mass spectrometric detection and fragmentation for identification and quantification. The specific LC conditions and MS parameters (e.g., precursor and product ions) would need to be optimized for this compound itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structural information of organic molecules. It provides insights into the connectivity and spatial arrangement of atoms within a molecule. NMR is often used in conjunction with mass spectrometry to confirm the structures of identified metabolites. nih.govnih.govpharmaffiliates.com

In the investigation of ticlopidine metabolism, NMR spectroscopy has been employed for the structural elucidation of isolated metabolites. nih.govnih.govpharmaffiliates.com For example, the chemical structure of the active metabolite (UR-4501) was determined by a combination of LC-MS/MS and 1H-NMR analysis. nih.govnih.gov Similarly, NMR spectroscopy was used to confirm the structure of a glutathione (B108866) conjugate of ticlopidine S-oxide, a main biliary metabolite in rats. pharmaffiliates.com

While specific NMR data for this compound (PubChem CID 20346859) are not provided in the snippets, the application of NMR, including techniques like 1H-NMR and 13C-NMR, would be essential for unequivocally confirming its chemical structure and the structure of any of its derivatives that might be synthesized or identified. mdpi.comsemanticscholar.orgmdpi.commdpi.com NMR provides complementary information to MS, allowing for a comprehensive understanding of the molecular structure.

Advanced Mass Spectrometry Techniques (e.g., Linear Ion Trap/Orbitrap MS) in Metabolite Profiling

Advanced mass spectrometry techniques, such as those utilizing Linear Ion Trap and Orbitrap mass analyzers, offer enhanced capabilities for metabolite profiling, providing high resolution, mass accuracy, and sensitivity. mdpi.commdpi.comresearchgate.net These techniques are particularly valuable for comprehensive analysis of complex biological samples and the identification of unknown metabolites. mdpi.comlcms.cz

Orbitrap mass analyzers, often coupled with linear ion traps in hybrid instruments (e.g., LTQ Orbitrap), combine high scan speed with excellent quantitative properties and high-resolution mass measurements. mdpi.comresearchgate.net This allows for accurate determination of elemental compositions and provides detailed fragmentation information through techniques like MSn (multistage mass spectrometry). mdpi.comresearchgate.net Such capabilities are crucial for the confident identification of metabolites in complex biological matrices.

The application of advanced MS techniques, including Linear Ion Trap/Orbitrap MS, would enable in-depth metabolite profiling of samples containing this compound. This would facilitate the identification of this compound itself, as well as potentially uncovering other related metabolites or transformation products with high accuracy and sensitivity. mdpi.com The high resolution and accurate mass measurements provided by these instruments are particularly useful for distinguishing between isobaric compounds and confirming the identity of analytes.

Method Validation and Sensitivity for this compound Analysis in Biological Matrices

The reliable quantification of this compound in biological matrices necessitates robust method validation. Bioanalytical method validation ensures that a method used for quantitative measurement of analytes in biological matrices is reliable and reproducible for its intended use. bioanalysis-zone.commoh.gov.bw Key parameters for validation include accuracy, precision, selectivity, sensitivity, reproducibility, and stability. moh.gov.bw Regulatory guidelines, such as those from the FDA, provide recommendations for the validation of bioanalytical methods. bioanalysis-zone.commoh.gov.bwfda.govbebac.at

Sensitivity is a critical aspect of method validation, particularly when analyzing metabolites that may be present at low concentrations in biological samples. The Lower Limit of Quantification (LLOQ) defines the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. lcms.czfda.gov Achieving adequate sensitivity is essential for accurately measuring the levels of this compound in matrices like plasma, urine, or tissue. bioanalysis-zone.com

Method validation for this compound in biological matrices would involve assessing parameters such as linearity over a relevant concentration range, accuracy (closeness of measured values to true values), precision (reproducibility of measurements), selectivity (ability to measure the analyte specifically in the presence of other components), and stability of the analyte in the matrix under various storage and handling conditions. moh.gov.bwfda.gov Matrix effects, which can influence ionization efficiency in MS-based methods, also need to be evaluated during validation. fda.gov Successful method validation ensures the generation of reliable data for quantitative analysis of this compound in biological studies.

Computational Approaches in Understanding 4 Oxo Ticlopidine Metabolism and Activity

Molecular Docking Studies of 4-Oxo Ticlopidine (B1205844) and its Active Metabolites with Target Receptors (e.g., P2Y12)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of ticlopidine, docking studies have been instrumental in understanding how its active metabolite interacts with the P2Y12 receptor, a key protein on the surface of platelets.

Ticlopidine itself is inactive and must be converted via hepatic cytochrome P450 (CYP) enzymes into a reactive thiol derivative, which is the true active metabolite. nih.gov This active metabolite then forms an irreversible disulfide bond with specific cysteine residues on the P2Y12 receptor, blocking its function and preventing platelet aggregation. oup.com

Computational docking studies are used to model this interaction. ijpsr.comijpsr.com Although the crystal structure of the human P2Y12 receptor was unavailable for a long time, homology models have been constructed to facilitate virtual screening and docking experiments. oup.com These studies simulate the binding of the ticlopidine active metabolite into the ligand-binding pocket of the P2Y12 receptor. The primary goals of these simulations are:

To Identify Key Interactions: Docking analyses help identify the specific amino acid residues within the P2Y12 receptor that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the metabolite. ijpsr.comijpsr.com

To Predict Binding Affinity: By calculating a docking score, these models can estimate the binding affinity of the metabolite to the receptor, which can be correlated with its inhibitory potency. researchgate.net

To Understand the Mechanism of Irreversible Inhibition: The simulations can provide a structural basis for how the reactive thiol group of the metabolite is positioned to form a covalent bond with the receptor's cysteine residues, leading to irreversible inhibition. oup.com

One molecular docking study analyzed the active metabolites of several thienopyridines, including ticlopidine, with the P2Y12 receptor. ijpsr.com The results highlighted the importance of both hydrophobic and hydrogen bond interactions in the formation of a stable docked complex, providing a model for designing future P2Y12 inhibitors with potentially improved activity. ijpsr.comijpsr.com

| Concept | Description | Relevance to Ticlopidine |

|---|---|---|

| Target Receptor | The P2Y12 purinoreceptor on the surface of platelets. | The primary therapeutic target for ticlopidine's antiplatelet effect. |

| Ligand | The active thiol metabolite, generated from precursors like 2-oxo-ticlopidine. nih.gov | The molecule that binds to and inhibits the P2Y12 receptor. |

| Binding Pocket | A specific region on the P2Y12 receptor where the active metabolite binds. | Docking studies aim to predict the exact location and orientation within this pocket. researchgate.net |

| Interaction Types | Includes covalent bonds (disulfide bridge), hydrophobic interactions, and hydrogen bonds. oup.comijpsr.com | These forces stabilize the ligand-receptor complex and determine binding specificity and affinity. |

| Docking Score | A numerical value representing the predicted binding energy and stability of the complex. | Used to rank potential inhibitors and compare the binding of different metabolites. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Metabolite Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For ticlopidine and its metabolites, QSAR could be a powerful predictive tool, although specific published studies on 4-oxo ticlopidine are scarce.

The fundamental principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure. By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. This involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) and using statistical methods to correlate them with activity.

In the context of ticlopidine metabolism, QSAR could be applied to:

Predict the P2Y12 Inhibitory Potency: A QSAR model could be built using a series of ticlopidine analogues and their measured P2Y12 inhibitory activities. This would allow researchers to predict the potency of novel, computationally designed metabolites or derivatives, guiding synthetic efforts toward more effective compounds.

Optimize for Reduced Toxicity: QSAR can also be used to predict toxicity. By correlating structural features with the propensity to form reactive metabolites that cause adverse effects (like CYP inactivation), QSAR models could help in designing safer thienopyridine drugs.

Elucidate Mechanisms of Action: By identifying which molecular descriptors are most critical for activity, QSAR studies can provide insights into the specific features of the active metabolite that are essential for binding to the P2Y12 receptor. nih.gov

While direct QSAR studies for ticlopidine metabolites are not widely reported in the literature, the principles of QSAR are broadly applicable to the design and optimization of P2Y12 inhibitors.

Mechanistic Modeling of Enzyme-Metabolite Interactions, Including CYP Inactivation

Ticlopidine is known to be a mechanism-based inhibitor of several cytochrome P450 enzymes, particularly CYP2C19 and CYP2B6. nih.govacs.orgnih.gov This means that the drug is converted by the enzyme into a reactive metabolite that then irreversibly inactivates the same enzyme. tandfonline.com Computational modeling plays a critical role in understanding the complex molecular events underlying this process.

The inactivation process is time- and concentration-dependent and involves the oxidation of ticlopidine's thiophene (B33073) ring. acs.orgnih.gov This oxidation, catalyzed by the CYP enzyme, is believed to form a highly reactive electrophilic intermediate, likely a thiophene-S-oxide. acs.orgnih.govresearchgate.net This intermediate then covalently binds to an amino acid residue within the enzyme's active site, leading to its permanent inactivation. acs.org The inactivation is not prevented by the presence of glutathione (B108866), suggesting the alkylation event occurs rapidly inside the active site before the reactive metabolite can diffuse out. acs.orgnih.gov

Computational approaches, such as molecular docking and nuclear magnetic resonance (NMR) studies, have been used to model the initial binding of ticlopidine within the CYP active site. nih.govnih.gov These studies revealed that ticlopidine can adopt multiple orientations within the active site of enzymes like CYP2B4 (a rabbit homolog of human CYP2B6). nih.govnih.gov The orientation of the ticlopidine molecule—specifically, whether the thiophene ring or the chlorophenyl group is positioned closer to the enzyme's heme iron—is a critical determinant of the metabolic outcome. nih.govnih.gov A productive orientation, with the thiophene ring near the heme, leads to the formation of metabolites responsible for both pharmacological activity and CYP inactivation. nih.gov

| Kinetic Parameter | Symbol | Value | Description |

|---|---|---|---|

| Maximal Rate of Inactivation | kinact | 3.2 x 10-3 s-1acs.orgnih.gov | The maximum rate at which the enzyme is inactivated at a saturating concentration of the inhibitor. |

| Inhibitor Concentration at Half-Maximal Inactivation Rate | KI | 87 µM acs.orgnih.gov | Represents the concentration of ticlopidine required to achieve half of the maximal inactivation rate. |

| Inactivation Efficiency | kinact/KI | 37 L·mol-1·s-1acs.orgnih.gov | A measure of the overall efficiency of the mechanism-based inhibition. |

| Partition Ratio | r | 26 acs.orgnih.gov | The number of turnovers (metabolite formation) per inactivation event. |

In Silico Prediction of Metabolic Pathways and Reactive Metabolite Formation from Ticlopidine

Given the extensive metabolism of ticlopidine, predicting its metabolic fate is crucial for understanding both its efficacy and its potential for adverse drug interactions. drugbank.com In silico (computer-based) methods are increasingly used in the early stages of drug development to predict metabolic pathways and identify potentially reactive metabolites. wustl.edunews-medical.net

These computational tools use various approaches, including rule-based systems, machine learning, and deep learning models, to predict how a drug will be transformed in the body. wustl.eduoup.comnih.gov They can:

Predict Sites of Metabolism (SoM): Algorithms can analyze a drug's structure to predict which atoms are most likely to be modified by metabolic enzymes like CYPs. oup.com

Simulate Metabolic Reactions: These programs can simulate various Phase I (e.g., oxidation, reduction) and Phase II (e.g., glucuronidation) reactions to generate a network of potential metabolites. wustl.eduwustl.edu

Identify Structurally Alerting Moieties: Models can recognize chemical substructures, like the thiophene ring in ticlopidine, that are known to be associated with the formation of reactive metabolites. wustl.edu

For ticlopidine, in silico models can predict the complex series of oxidative reactions that it undergoes. oup.com The metabolism is known to involve multiple CYPs, including CYP2C19, CYP2B6, and CYP3A4. nih.gov The predicted pathways would include the formation of key intermediates such as 2-oxo-ticlopidine and ticlopidine S-oxide, which are precursors to both the active P2Y12 inhibitor and the reactive species that cause CYP inactivation. nih.govacs.orgnih.govdrugbank.com By computationally screening for bioactivation potential, these methods allow for a high-throughput assessment of toxicity risk before extensive experimental assays are conducted. wustl.edu

Future Research Directions and Therapeutic Implications

Further Elucidation of Undetermined or Minor Metabolic Pathways Involving 4-Oxo Ticlopidine (B1205844)

Research indicates that ticlopidine is extensively metabolized by the liver, involving multiple cytochrome P450 (CYP) enzymes, including CYP2C19, CYP2B6, and CYP3A4. thoracickey.comdrugbank.comontosight.aipsu.edunih.gov The formation of 2-oxo-ticlopidine (often referred to as 4-oxo ticlopidine in some contexts) is an initial metabolic step catalyzed by several CYP isoforms, including CYP1A2, CYP2B6, CYP2C19, and CYP2D6. psu.edu While CYP2D6 showed the highest activity at lower ticlopidine concentrations, CYP2B6 and CYP2C19 demonstrated relatively high activity at higher concentrations. psu.edu

Further metabolism of 2-oxo-ticlopidine leads to the formation of thiol metabolites, which are considered the pharmacologically active species responsible for inhibiting platelet aggregation. ontosight.aipsu.eduresearchgate.netacs.org This conversion of 2-oxo-ticlopidine to active thiol metabolites involves multiple enzymes. Specifically, the formation of one thiol metabolite (M1) from 2-oxo-ticlopidine in plasma is significantly increased by the addition of CaCl2 and is mediated by human paraoxonase 1 (PON1) and carboxylesterase 1 (CES1) in liver microsomes. psu.edu Another active thiol metabolite (M2) is generated from 2-oxo-ticlopidine in an NADPH-dependent manner in microsomes, with multiple CYP isoforms involved, including CYP2B6, CYP2D6, and CYP2C19, with CYP2B6 showing the highest activity at relatively low concentrations of 2-oxo-ticlopidine. psu.edu

Despite these findings, the complete metabolic fate of this compound and the contribution of minor metabolic pathways remain areas for further investigation. Understanding these pathways is crucial for a comprehensive picture of ticlopidine disposition and the generation of its active and inactive metabolites. For instance, studies using advanced techniques like high-resolution mass spectrometry have identified numerous GSH adducts derived from diversified metabolic pathways of ticlopidine, implying a potential for protein binding and a link to toxicity, although the specific role of this compound in all these pathways requires further clarification. acs.org

Research findings on the enzymes involved in 2-oxo-ticlopidine formation and its subsequent metabolism are summarized in the table below:

| Metabolic Step | Enzyme(s) Involved (In Vitro) | Notes |

| Ticlopidine to 2-Oxo-Ticlopidine | CYP1A2, CYP2B6, CYP2C19, CYP2D6, CYP3A4, CYP3A5, CYP2C8, CYP2C9 | Multiple CYPs involved; relative contribution varies with concentration. psu.eduacs.org |

| 2-Oxo-Ticlopidine to Thiol Metabolite (M1) | PON1 (plasma), CES1 (microsomes) | CaCl2-dependent in plasma. psu.edu |

| 2-Oxo-Ticlopidine to Thiol Metabolite (M2) | CYP2B6, CYP2D6, CYP2C19, CYP3A4 | NADPH-dependent; CYP2B6 shows high activity at low substrate concentration. psu.edu |

Pharmacogenomic Studies and Personalized Medicine Approaches Related to this compound Formation and Efficacy

Genetic polymorphisms in drug-metabolizing enzymes, particularly CYPs, can significantly influence drug pharmacokinetics and pharmacodynamics. quizlet.comki.se Given that multiple CYPs are involved in the formation and further metabolism of this compound, genetic variations in these enzymes could potentially affect the levels of this compound and its active thiol metabolites, thereby influencing ticlopidine's antiplatelet efficacy.

While CYP2C19 polymorphisms are known to affect the metabolism and efficacy of clopidogrel, studies have suggested that ticlopidine's antiplatelet effects may be less dependent on CYP2C19 activity compared to clopidogrel, possibly due to the involvement of multiple enzymes in its bioactivation. thoracickey.compsu.eduresearchgate.net However, other CYPs, such as CYP2B6 and CYP2D6, also contribute to this compound metabolism and the formation of active metabolites. psu.edu Pharmacogenomic studies focusing on polymorphisms in these and other relevant enzymes (e.g., PON1, CES1) could help identify individuals who may have altered this compound formation or metabolism, potentially leading to variability in response to ticlopidine. psu.edu

Understanding the impact of these genetic variations on the pharmacokinetics of this compound and its active metabolites could pave the way for personalized medicine approaches. While ticlopidine's use has declined, such studies could still provide valuable insights into the broader class of thienopyridines and inform the use of newer agents or guide the development of strategies to optimize antiplatelet therapy based on an individual's genetic profile. thoracickey.comjddtonline.info

Advanced In Vitro and In Vivo Models for Studying this compound Bioactivation, Activity, and Toxicity

Studying the complex metabolism and effects of compounds like ticlopidine and its metabolites, including this compound, requires sophisticated experimental models. Advanced in vitro systems, such as human liver microsomes and recombinant enzyme systems expressing specific CYP isoforms or other metabolizing enzymes (e.g., PON1, CES1), have been instrumental in identifying the enzymes involved in the formation and further metabolism of this compound. psu.edunih.govacs.org These models allow for controlled studies of metabolic pathways and the identification of intermediate and reactive metabolites.

In vitro platelet aggregation assays are used to assess the antiplatelet activity of metabolites. Studies have shown that 2-oxo-ticlopidine itself does not exhibit significant antiplatelet activity in vitro, while its thiol metabolites do. psu.edunih.gov Advanced in vitro models can also be used to investigate potential mechanisms of toxicity, such as the formation of protein adducts by reactive metabolites derived from ticlopidine bioactivation. acs.org

The development and application of advanced in silico models, such as those using deep language models and prompt engineering for metabolite prediction, also hold promise for predicting and understanding the metabolic fate of drugs like ticlopidine and their metabolites, including this compound. researchgate.netoup.com These computational approaches can complement experimental studies and help prioritize research directions. Future research should continue to leverage and refine these advanced in vitro, in vivo, and in silico models to gain a more complete understanding of this compound's role in ticlopidine's pharmacology and toxicology.

Q & A

Q. What experimental evidence supports this compound’s role as a mechanism-based vs. competitive CYP inhibitor?

- Methodological Answer : Compare pre-incubation effects on enzyme activity: mechanism-based inhibitors show time-dependent inactivation. Calculate partition ratios () to estimate catalytic cycles before inactivation. Use dialysis to test irreversibility of inhibition .

Data Contradiction Analysis

- Example : Conflicting reports on CYP2C19 inhibition potency may arise from variability in assay conditions (e.g., pre-incubation time, NADPH concentration). Standardize protocols using CLSI guidelines and validate findings across multiple labs .

- Example : Discrepancies in clinical efficacy (e.g., stroke prevention vs. stent thrombosis) may reflect differences in patient populations (e.g., CYP2C19*2/*3 polymorphisms). Perform subgroup analyses stratified by pharmacogenomic factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.